N-(2,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-13-8-9-14(2)16(10-13)21-18(26)12-27-20-24-23-19(28-20)22-17(25)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGIOJLPXDNRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H20N4O2S2
- Molecular Weight : 412.53 g/mol
- IUPAC Name : N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
1. Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. The presence of the thiadiazole ring system is known to enhance the biological activity of compounds. In various studies, derivatives of 1,3,4-thiadiazole have demonstrated broad-spectrum antimicrobial activities against bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Moderate inhibitory activity against tested strains | |
| Compound B | Excellent activity with substitution at p-2 | |
| Compound C | High inhibitory activity comparable to standards |
2. Antitumor Activity
Research indicates that this compound exhibits promising antitumor effects. Studies have focused on its cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| H460 (Lung Cancer) | 10.0 | |
| MCF-7 (Breast Cancer) | 0.28 |
The structure–activity relationship (SAR) studies reveal that modifications in the thiadiazole ring and substituents significantly influence the cytotoxic potency of these compounds.
The mechanism through which thiadiazole derivatives exert their biological effects often involves interactions with critical cellular targets such as tubulin and enzymes involved in cancer progression. Molecular docking studies suggest that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Study on Cytotoxic Properties
In a review focused on the cytotoxic properties of 1,3,4-thiadiazole derivatives, several compounds were evaluated for their effects on human cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity:
"Substitution patterns on the thiadiazole ring significantly affect the cytotoxicity against various tumor cell lines" .
Neuroprotective Effects
Another study highlighted the neuroprotective effects of certain thiadiazole derivatives in PC12 cells subjected to oxidative stress. These compounds exhibited protective effects and reduced cytotoxicity compared to standard neuroprotective agents like edaravone .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a research compound with the molecular formula C20H20N4O2S2 and a molecular weight of 412.53. It features a thiadiazole moiety linked to an acetamide group and is investigated for its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Thiadiazole derivatives exhibit antimicrobial properties. N-(2,3-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, which contains a thiadiazole structure, may demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Similar compounds have shown a minimum inhibitory concentration (MIC) of 32.6 µg/mL against these pathogens, outperforming standard antibiotics like itraconazole (MIC = 47.5 µg/mL).
Anticancer Activity
Thiadiazole derivatives can inhibit the growth of various cancer cell lines. Compounds in this class exhibited IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. Some derivatives showed IC50 values as low as 0.28 µg/mL against breast cancer cells.
Enzyme Inhibition
Thiadiazole derivatives can inhibit specific enzymes such as mushroom tyrosinase. A related compound demonstrated an IC50 value of 3.17 µM compared to the standard inhibitor kojic acid (IC50 = 15.91 µM). These compounds interact effectively with the active site residues of tyrosinase.
Disclaimer
Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives documented in the evidence:
- Thiadiazole Core : All analogs (e.g., compounds 5e–5m in ) retain the 1,3,4-thiadiazole ring, critical for bioactivity .
- Substituent Diversity : Key variations include:
- Position 2 : Thio-linked acetamide groups with aryl or alkyl substituents (e.g., 5e: 4-chlorobenzyl; 5h: benzylthio).
- Position 5 : Amide or thioether substituents (e.g., 2-phenylacetamido in the target compound vs. methylthio in 5f).
Physicochemical Properties
Table 1 compares physical properties of select analogs from and :
*Estimated molecular weight and LogP based on structural similarity to .
†Predicted using fragment-based methods.
Key Observations :
- Melting Points : Analogs with bulkier substituents (e.g., 5e, 5h) exhibit lower melting points (132–135°C) compared to simpler derivatives like 5f (158–160°C), suggesting increased molecular flexibility reduces crystallinity .
- LogP : The target compound’s predicted LogP (~3.1) aligns with analogs like ’s derivative (LogP 3.09), indicating moderate lipophilicity suitable for membrane penetration .
Antibacterial and Antifungal Activity
1,3,4-Thiadiazole derivatives demonstrate broad-spectrum activity against pathogens such as Staphylococcus aureus . For example, compound 5j (4-fluorobenzylthio analog) may exhibit enhanced activity due to electron-withdrawing substituents improving target binding . The target compound’s 2-phenylacetamido group could similarly enhance bioactivity by mimicking natural substrates.
Agrochemical Potential
Thiadiazoles are prominent in pesticidal research. Compounds like 2h and 2j from exhibit strong cytokinin and auxin-like activities, which the target compound may emulate due to its acetamide-thiadiazole backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
